molecular formula C16H21N3O3S B4735922 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B4735922
M. Wt: 335.4 g/mol
InChI Key: DWNOOJNOJNMUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DMPT, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. DMPT is a member of the thiadiazole family, which has been shown to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Scientific Research Applications

3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been the subject of numerous scientific research studies due to its potential therapeutic applications. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to possess anti-tumor properties, which make it a promising candidate for the treatment of various types of cancer. Additionally, 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess anti-diabetic properties, which make it a promising candidate for the treatment of diabetes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been suggested that 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide exerts its pharmacological effects by modulating various signaling pathways in the body. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess various biochemical and physiological effects. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to decrease the levels of glucose in the blood, which is a hallmark of diabetes. Additionally, 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that can be obtained in high yield and purity, which makes it easy to work with in the lab. Additionally, 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess various pharmacological properties, which make it a promising candidate for the treatment of various diseases. However, 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide also has some limitations for lab experiments. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy in humans. Additionally, 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide may have side effects that have not yet been identified.

Future Directions

There are several future directions for the study of 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide. One future direction is to investigate the safety and efficacy of 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide in humans. Another future direction is to investigate the potential of 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide as a treatment for various diseases, such as rheumatoid arthritis, inflammatory bowel disease, and cancer. Additionally, future studies could investigate the mechanism of action of 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide in more detail, which could lead to the development of more effective therapies. Finally, future studies could investigate the potential side effects of 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide, which could help to identify any potential safety concerns.

properties

IUPAC Name

3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-4-5-6-7-14-18-19-16(23-14)17-15(20)11-8-12(21-2)10-13(9-11)22-3/h8-10H,4-7H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNOOJNOJNMUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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